molecular formula C15H13ClN2O B3847688 N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

Cat. No.: B3847688
M. Wt: 272.73 g/mol
InChI Key: BPBVPNMMKMGPOB-LICLKQGHSA-N
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Description

N’-(2-chlorobenzylidene)-4-methylbenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)– This compound is synthesized through the condensation reaction between hydrazides and carbonyl-containing compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-chlorobenzylidene)-4-methylbenzohydrazide can be synthesized by reacting 2-chlorobenzaldehyde with 4-methylbenzohydrazide in the presence of a suitable solvent such as methanol. The reaction is typically carried out at room temperature with constant stirring for about 30 minutes. The resulting solution is then allowed to stand in air for a few days to form colorless block-shaped crystals suitable for X-ray diffraction analysis .

Industrial Production Methods

The industrial production of N’-(2-chlorobenzylidene)-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the preparation of a malononitrile suspension, followed by the addition of 2-chlorobenzaldehyde under controlled temperature conditions to ensure the reaction mixture remains below 50°C. The product is then filtered and dried under vacuum .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzylidene)-4-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzylidene)-4-methylbenzohydrazide involves its interaction with biological membranes and proteins. The compound exhibits its effects by targeting specific molecular pathways, leading to the inhibition of microbial growth and tumor cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes such as cell proliferation, adhesion, and migration .

Comparison with Similar Compounds

N’-(2-chlorobenzylidene)-4-methylbenzohydrazide can be compared with other similar compounds such as:

These compounds share similar chemical properties and applications but differ in their specific functional groups, which can influence their reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-6-8-12(9-7-11)15(19)18-17-10-13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBVPNMMKMGPOB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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